molecular formula C11H10F2N2O B6639263 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol

1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol

Cat. No.: B6639263
M. Wt: 224.21 g/mol
InChI Key: ZMHRJMPHFXEYDX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol is an organic compound that features a difluorophenyl group and an imidazole ring

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-imidazol-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHRJMPHFXEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol typically involves the alkylation of imidazole with 2,4-difluorophenylacetaldehyde, followed by reduction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and effectiveness in various applications.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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